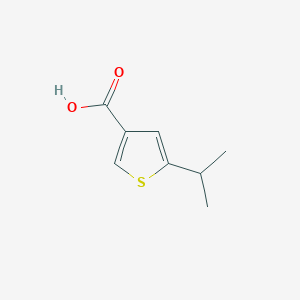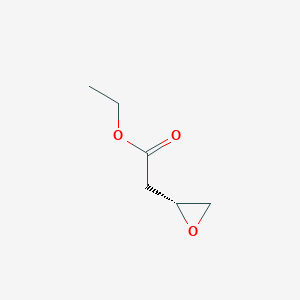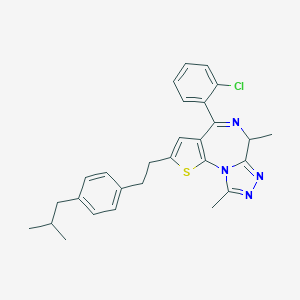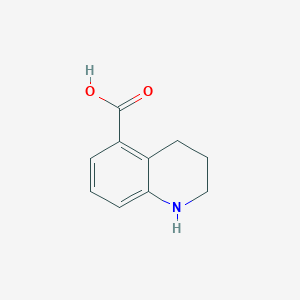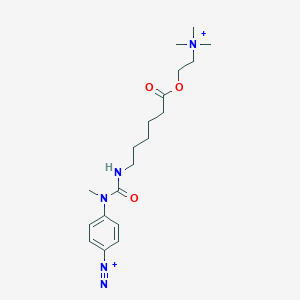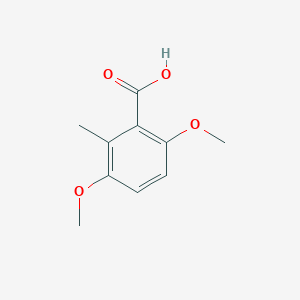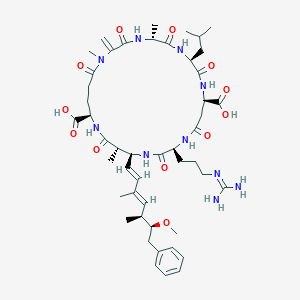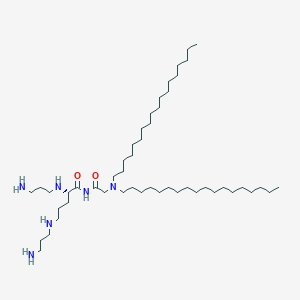
Transfectam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Transfectam is a popular transfection reagent used in molecular biology for delivering foreign DNA or RNA into cells. Transfection is the process of introducing genetic material into cells, and it plays a crucial role in various fields of research, including gene therapy, cancer research, and drug discovery. Transfectam is a widely used transfection reagent because of its high efficiency and low toxicity.
Wirkmechanismus
Transfectam works by forming a stable complex with the DNA or RNA molecules, which can be easily taken up by the cells. Once inside the cells, the DNA or RNA molecules are released from the complex and integrated into the host genome. The integrated DNA or RNA molecules can then be transcribed and translated into proteins, leading to the desired biological effect.
Biochemical and Physiological Effects:
Transfectam has been shown to have low toxicity and high efficiency in delivering foreign DNA or RNA into cells. However, it can also have some biochemical and physiological effects on the cells. For example, Transfectam can induce an immune response in the cells, leading to the production of cytokines and chemokines. It can also cause changes in the expression of certain genes and proteins, which can affect cell proliferation, differentiation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Transfectam has several advantages over other transfection reagents. It has high efficiency and low toxicity, making it ideal for delivering foreign DNA or RNA into cells. It is also easy to use and can be used with a variety of cell types. However, there are also some limitations to using Transfectam. It can be expensive compared to other transfection reagents, and it may not work well with certain cell types or types of DNA or RNA molecules.
Zukünftige Richtungen
For the use of Transfectam include improving its efficiency, developing new methods for delivering genetic material into cells, and studying its long-term effects on cells.
Synthesemethoden
Transfectam is synthesized by combining cationic lipids, such as DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) or DMRIE (1,2-dimyristyloxypropyl-3-dimethyl-hydroxyethyl ammonium bromide), with neutral lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine). The cationic lipids interact with the negatively charged DNA or RNA molecules, forming a stable complex that can be easily taken up by the cells.
Wissenschaftliche Forschungsanwendungen
Transfectam is widely used in scientific research for delivering foreign DNA or RNA into cells. This technique is essential for studying gene function, signal transduction, and protein expression. Transfectam has been used in various fields of research, including gene therapy, cancer research, and drug discovery. In gene therapy, Transfectam is used to deliver therapeutic genes to treat genetic disorders. In cancer research, Transfectam is used to study the role of specific genes in cancer development and progression. In drug discovery, Transfectam is used to screen potential drug candidates by delivering the target gene into cells and observing the effects on protein expression.
Eigenschaften
CAS-Nummer |
124050-77-7 |
|---|---|
Produktname |
Transfectam |
Molekularformel |
C49H102N6O2 |
Molekulargewicht |
807.4 g/mol |
IUPAC-Name |
(2S)-2,5-bis(3-aminopropylamino)-N-[2-(dioctadecylamino)acetyl]pentanamide |
InChI |
InChI=1S/C49H102N6O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44-55(45-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-48(56)54-49(57)47(53-43-37-40-51)38-35-41-52-42-36-39-50/h47,52-53H,3-46,50-51H2,1-2H3,(H,54,56,57)/t47-/m0/s1 |
InChI-Schlüssel |
OPCHFPHZPIURNA-MFERNQICSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CC(=O)NC(=O)[C@H](CCCNCCCN)NCCCN |
SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CC(=O)NC(=O)C(CCCNCCCN)NCCCN |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CC(=O)NC(=O)C(CCCNCCCN)NCCCN |
Synonyme |
1-DOGS dioctadecylamidoglycylspermine Transfectam |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



